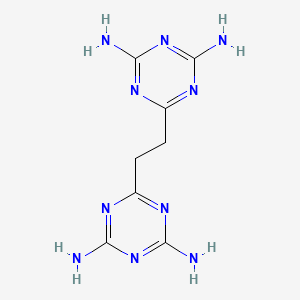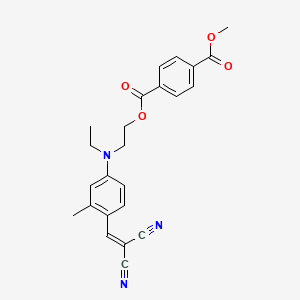
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dicyanovinyl group, a methylphenyl group, and a terephthalate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate typically involves multiple steps. One common method includes the reaction of 4-(2,2-dicyanovinyl)-3-methylphenylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate product. This intermediate is then reacted with methyl terephthalate in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate involves its interaction with specific molecular targets and pathways. The dicyanovinyl group can act as an electron acceptor, while the methylphenyl group can participate in various chemical interactions. These properties enable the compound to modulate biological processes and chemical reactions effectively.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2,2-dicyanovinyl)amino]-4-methylthiophene-3-carboxylate
- 2-[4-(2,2-dicyanovinyl)-N-ethyl-3-methylaniline]ethyl carbanilate
Uniqueness
2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
41284-31-5 |
|---|---|
Molecular Formula |
C24H23N3O4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-O-[2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl] 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H23N3O4/c1-4-27(22-10-9-21(17(2)13-22)14-18(15-25)16-26)11-12-31-24(29)20-7-5-19(6-8-20)23(28)30-3/h5-10,13-14H,4,11-12H2,1-3H3 |
InChI Key |
YUBMQECDGDMIIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


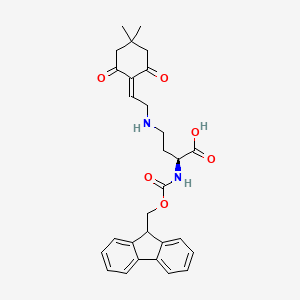
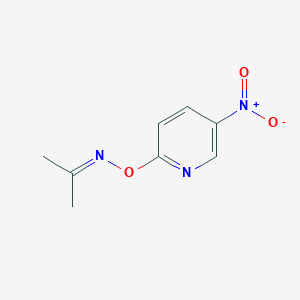
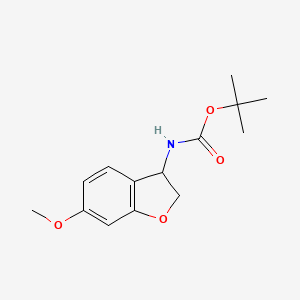
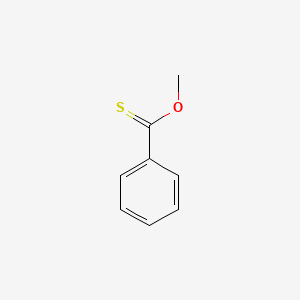
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
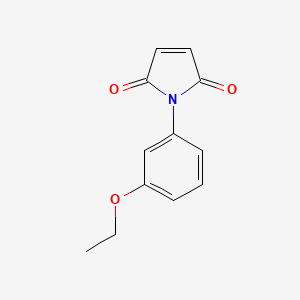
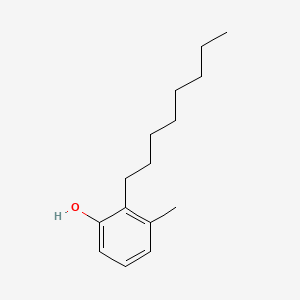
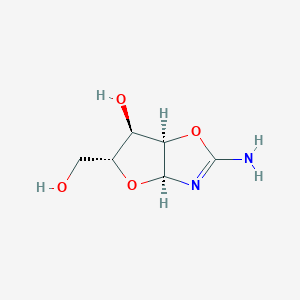
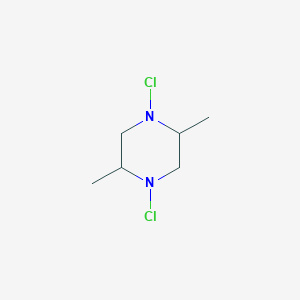
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)
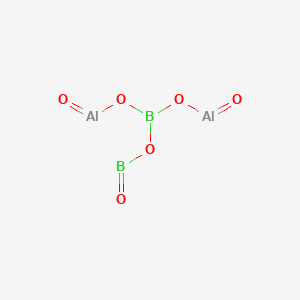
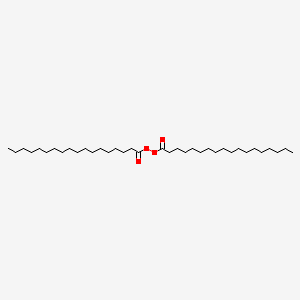
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
